3-(Diethylamino)-8-methyl-2(1H)-quinolinone
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Overview
Description
3-(Diethylamino)-8-methyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core substituted with diethylamino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by subsequent reactions to form the desired quinolinone structure . The reaction conditions often include the use of solvents such as dichloroethane and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(Diethylamino)-8-methyl-2(1H)-quinolinone has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
7-(Diethylamino)coumarin-3-carbaldehyde: Another compound with a diethylamino group, used in fluorescent imaging.
3-(Diethylamino)prop-2-enal: A related compound used in the synthesis of pyrimidine derivatives.
Uniqueness: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone stands out due to its unique combination of a quinolinone core with diethylamino and methyl substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(diethylamino)-8-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)12-9-11-8-6-7-10(3)13(11)15-14(12)17/h6-9H,4-5H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEECZVRALZHWGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=CC=CC(=C2NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113225-33-5 |
Source
|
Record name | 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113225335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74DX3YC4BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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